molecular formula C24H31N3O4S B2622042 N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-27-6

N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2622042
CAS No.: 898450-27-6
M. Wt: 457.59
InChI Key: BNBNPXJJXQPTQH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl~3~) :

  • δ 2.35 ppm (s, 6H) : Methyl protons on 3,5-dimethylphenyl group.
  • δ 3.42–3.65 ppm (m, 4H) : Piperidine N-CH~2~ and ethyl linker protons.
  • δ 7.25–7.80 ppm (m, 7H) : Aromatic protons from tosyl and dimethylphenyl groups.

13C NMR :

  • δ 21.1 ppm : Methyl carbons (3,5-dimethylphenyl).
  • δ 44.5 ppm : Piperidine C-2 connected to ethyl linker.
  • δ 127–140 ppm : Aromatic carbons.

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3280 cm⁻¹ : N-H stretching (amide).
  • 1650 cm⁻¹ : C=O stretching (oxalamide).
  • 1350 cm⁻¹ : S=O stretching (tosyl).
  • 1150 cm⁻¹ : C-N stretching (piperidine).

Mass Spectrometry (MS)

  • m/z 457.6 : Molecular ion peak [M+H]⁺.
  • m/z 155.1 : Tosyl fragment (C~7~H~7~O~2~S⁺).
  • m/z 119.0 : 3,5-Dimethylphenyl cation.

Table 2: Characteristic Spectral Signatures

Technique Key Peaks Structural Assignment
1H NMR δ 2.35 (s) 3,5-Dimethylphenyl CH3
IR 1650 cm⁻¹ Oxalamide C=O
MS 457.6 m/z Molecular ion

Comparative Analysis with Related Oxalamide Derivatives

Structural analogs demonstrate how substituent variations influence physicochemical properties:

Table 3: Comparison of Oxalamide Derivatives

Compound Molecular Formula Key Substituents Molecular Weight
This compound C~24~H~31~N~3~O~4~S 3,5-dimethylphenyl, tosylpiperidine 457.6
N1-(3,4-dimethylphenyl)-N2-analog C~24~H~31~N~3~O~4~S 3,4-dimethylphenyl 457.6
N,N'-bis(2,6-diethylphenyl)oxalamide C~22~H~28~N~2~O~2 Diethylphenyl groups 352.5

Key trends:

  • Electron-donating vs. withdrawing groups : The 3,5-dimethylphenyl group (electron-donating) increases aromatic ring electron density compared to nitro-substituted analogs.
  • Solubility : Tosyl-containing derivatives exhibit lower aqueous solubility due to the hydrophobic sulfonyl group.
  • Steric effects : 3,5-dimethyl substitution creates greater steric hindrance than 2,6-dimethyl isomers, influencing receptor binding.

Figure 2: Substituent Effects on Aromatic Ring Reactivity
(Diagram comparing electron density in 3,5-dimethylphenyl vs. 4-nitrophenyl groups)

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-17-7-9-22(10-8-17)32(30,31)27-13-5-4-6-21(27)11-12-25-23(28)24(29)26-20-15-18(2)14-19(3)16-20/h7-10,14-16,21H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBNPXJJXQPTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H25N3O3S
  • Molecular Weight : 373.49 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antineoplastic Activity : The compound has shown potential in inhibiting tumor growth in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Neuroprotective Effects : Given the piperidine moiety, there is speculation regarding its neuroprotective properties. It may influence neurotransmitter systems or provide protection against oxidative stress.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor cell proliferation ,
NeuroprotectionPotential reduction in neuronal damage ,
AntimicrobialLimited activity against certain pathogens

Anticancer Studies

In a study examining the anticancer effects of various oxalamides, this compound was found to significantly reduce the viability of breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Neuroprotective Research

Research conducted on neuroprotective agents highlighted the potential of this compound in models of neurodegeneration. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a protective role against conditions such as Alzheimer's disease.

Scientific Research Applications

Research indicates that N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exhibits notable analgesic and anti-inflammatory properties. These effects suggest its potential as a candidate for developing new pain management therapies. The following sections detail its specific applications.

Pain Management

Preliminary studies have shown that this compound may modulate pain pathways through interactions with specific receptors involved in nociception. Research suggests it may interact with opioid receptors and other neurotransmitter systems that regulate pain responses, indicating its potential for treating chronic pain conditions.

Anti-inflammatory Applications

The compound's anti-inflammatory properties have been highlighted in various studies, suggesting its utility in treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further exploration in inflammatory disease therapies.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of the oxalamide bond and incorporation of the tosylpiperidine moiety. The reactivity of this compound is attributed to its functional groups; for instance:

  • The oxalamide bond can undergo hydrolysis under acidic or basic conditions.
  • The tosyl group can participate in nucleophilic substitution reactions, allowing for further chemical modifications.

Case Study 1: Interaction with Pain Receptors

A study investigating the binding affinity of this compound to various receptors found that it shows significant interaction with mu-opioid receptors. This interaction is crucial for its analgesic activity, suggesting that further development could lead to effective pain relief medications .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of this compound demonstrated that it effectively reduced inflammation in animal models of arthritis. The study reported a significant decrease in inflammatory markers following treatment with the compound, supporting its potential as a therapeutic agent in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on variations in substituents on the oxalamide backbone, which critically impact biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Compound N1 Substituent N2 Substituent Key Features Reported Yield Application/Activity
Target Compound 3,5-Dimethylphenyl 2-(1-Tosylpiperidin-2-yl)ethyl Tosyl group enhances stability; piperidine may improve CNS penetration. N/A Likely antitubercular (inferred)
Compound 40 3,5-Dimethylphenyl 6-Methoxy-2-methylquinolin-4-yl Quinoline moiety confers aromatic stacking potential; low yield (12%). 12% Antitubercular lead candidate
Compound 42 3,5-Dimethylbenzyl 6-Methoxy-2-methylquinolin-4-yloxyacetyl Ether linkage and benzyl group increase hydrophobicity; higher yield (64%). 64% Antitubercular lead candidate
XXXX (WHO Evaluated) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine enhances metal-binding capacity; dimethoxy groups affect solubility. N/A Food flavoring agent

Key Observations:

Substituent Impact on Bioactivity: The target compound’s tosylpiperidinylethyl group distinguishes it from quinoline-based analogs (compounds 40 and 42). In contrast, compound 40’s quinoline moiety may enable DNA intercalation or enzyme inhibition, common in antitubercular agents. However, its low yield (12%) limits scalability compared to compound 42 (64%) . The WHO-evaluated compound (XXXX) prioritizes flavor-enhancing properties, with pyridine and dimethoxy groups likely contributing to its sensory profile rather than antimicrobial activity .

Synthesis Efficiency :

  • Yields for oxalamide derivatives vary significantly (12%–64%), influenced by steric hindrance and reaction conditions. The target compound’s synthesis may require optimization to improve efficiency.

Safety and Toxicity :

  • The WHO highlights concerns about reactive metabolites and kidney toxicity for XXXX at low doses . The target compound’s tosyl group, while stabilizing, may necessitate rigorous renal toxicity assessments.

Research Findings and Implications

  • Antitubercular Potential: Compounds 40 and 42 demonstrate promising activity against Mycobacterium tuberculosis, suggesting the target compound’s dimethylphenyl and tosylpiperidinyl groups may similarly target mycobacterial enzymes or membranes .
  • Pharmacokinetic Optimization : The piperidine ring in the target compound could enhance blood-brain barrier penetration, a desirable trait for CNS-infective agents but irrelevant for the WHO’s food additive XXXX .
  • Synthetic Challenges : Low yields in analogous compounds (e.g., 12% for compound 40) underscore the need for advanced coupling reagents or microwave-assisted synthesis to improve efficiency .

Data Tables

Table 1: Structural Comparison of Oxalamide Derivatives

Feature Target Compound Compound 40 Compound 42 XXXX (WHO)
N1 Group 3,5-Dimethylphenyl 3,5-Dimethylphenyl 3,5-Dimethylbenzyl 2,3-Dimethoxybenzyl
N2 Group 2-(1-Tosylpiperidin-2-yl)ethyl 6-Methoxy-2-methylquinolin-4-yl 6-Methoxy-2-methylquinolin-4-yloxyacetyl 2-(Pyridin-2-yl)ethyl
Key Functional Groups Tosyl, piperidine Quinoline, methoxy Quinoline, ether, acetyl Pyridine, dimethoxy
Potential Application Antitubercular/antimicrobial Antitubercular Antitubercular Food flavoring

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